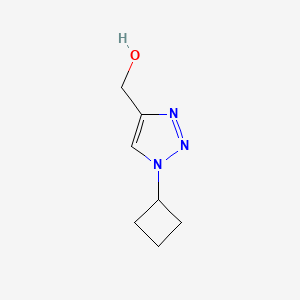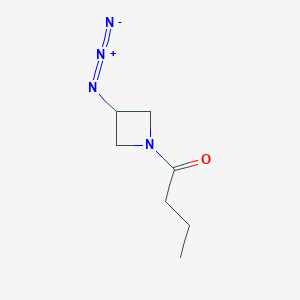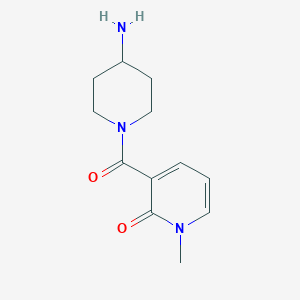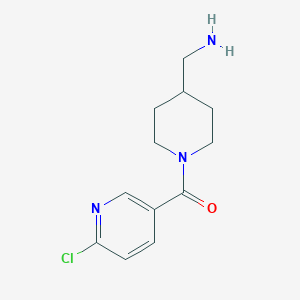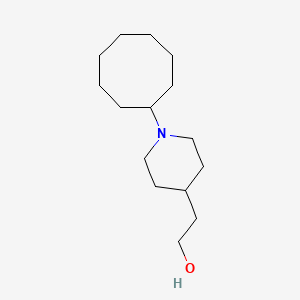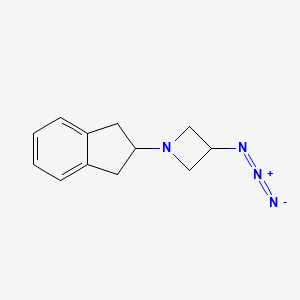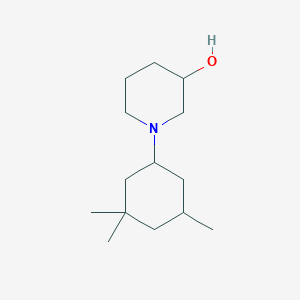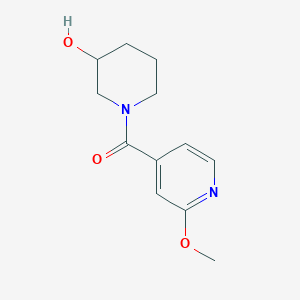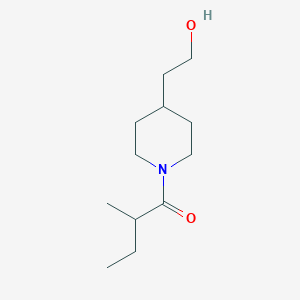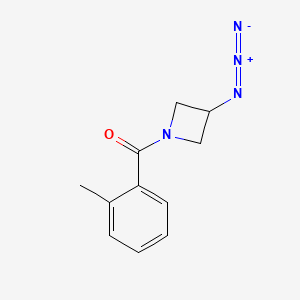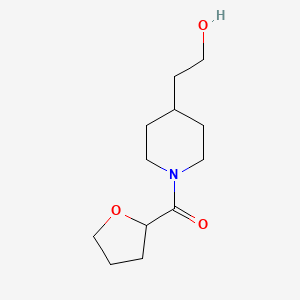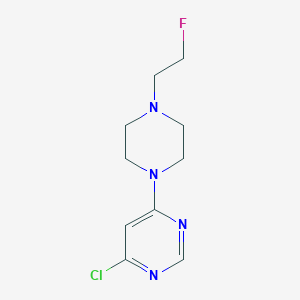
4-氯-6-(4-(2-氟乙基)哌嗪-1-基)嘧啶
描述
“4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H14ClFN4. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine”, often involves the reaction of a pyrimidine base with various reagents . For instance, one method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a chloro group, a piperazine ring, and a fluoroethyl group.科学研究应用
芳基哌嗪衍生物:代谢和药理作用
包括与 4-氯-6-(4-(2-氟乙基)哌嗪-1-基)嘧啶结构相似的芳基哌嗪衍生物,已被广泛研究其临床应用,主要用于治疗抑郁症、精神病或焦虑症。这些化合物经过广泛的代谢,涉及 CYP3A4 依赖的 N-脱烷基化,形成 1-芳基哌嗪,它们以其与血清素受体相关的效应而闻名。这些代谢物广泛分布于组织中,包括大脑,这是大多数芳基哌嗪衍生物的目标部位。代谢酶如 CYP3A4 和 CYP2D6 的表达和活性中的个体变异性会影响代谢物与母体药物的比率,表明在这些衍生物的药理作用中起作用 (Caccia, 2007)。
治疗应用和结构意义
对哌嗪衍生物的研究,包括 4-氯-6-(4-(2-氟乙基)哌嗪-1-基)嘧啶所属的化合物类别,突出了它们在药物设计中的重要性,因为它们具有结构多样性和广泛的药理潜力。这些化合物已被发现具有各种治疗用途,例如抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂和抗炎特性。哌嗪核上的取代模式的改变可以显着影响所得分子的药用潜力。这种多功能性凸显了哌嗪类分子在发现用于治疗多种疾病的新药中的重要性 (Rathi et al., 2016)。
嘧啶衍生物:抗阿尔茨海默氏症剂
嘧啶衍生物在药物化学中的相关性扩展到它们作为潜在抗阿尔茨海默氏症剂的应用。嘧啶部分的结构和药理学进展在解决神经系统疾病方面显示出有希望的结果。研究人员正在不断探索抑制与抗阿尔茨海默氏症剂相关的副作用的可能性,并专注于更重要的观点来拒绝或康复神经系统疾病,使嘧啶衍生物成为一个重要的兴趣领域 (Das et al., 2021)。
作用机制
Target of Action
It is known that pyrimidine derivatives often target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives often exert their effects by inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Given that protein kinases are often the targets of pyrimidine derivatives , it is likely that the compound affects pathways related to cell growth, differentiation, migration, and metabolism .
Result of Action
Given that protein kinases are often the targets of pyrimidine derivatives , it is likely that the compound affects cell growth, differentiation, migration, and metabolism .
未来方向
The future directions for “4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential as therapeutic agents, given their ability to inhibit protein kinases . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and physical and chemical properties.
生化分析
Biochemical Properties
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorinated structure allows it to form stable interactions with target biomolecules, enhancing its reactivity and stability . Specific enzymes and proteins that interact with 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine include kinases and phosphatases, which are crucial in regulating cellular signaling pathways.
Cellular Effects
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, potentially making it useful in cancer research and regenerative medicine . Additionally, 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to the inhibition of certain enzymes, such as kinases, which play a role in cell signaling pathways . Additionally, 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine can activate other enzymes, promoting specific biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, making it valuable for prolonged research applications.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Enzymes such as cytochrome P450s and transferases are known to interact with 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine, facilitating its metabolism and clearance from the body.
Transport and Distribution
Within cells and tissues, 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s fluorinated structure enhances its ability to cross cellular membranes, facilitating its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine to exert its effects on particular cellular processes, enhancing its overall efficacy in biochemical and pharmacological studies.
属性
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN4/c11-9-7-10(14-8-13-9)16-5-3-15(2-1-12)4-6-16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHPRBSWFLZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


